Product packaging for Aluminium dodecyl sulphate(Cat. No.:CAS No. 16509-02-7)

Aluminium dodecyl sulphate

Cat. No.: B100111
CAS No.: 16509-02-7
M. Wt: 823.2 g/mol
InChI Key: BMNCMOOEMRLNKB-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Aluminium dodecyl sulphate (CAS 16509-02-7) is an aluminium-based surfactant compound with the molecular formula C36H78AlO12S3 and a molecular weight of 826.174 g/mol . This compound is primarily utilized in materials science for the synthesis of structured porous materials and surfactant mesophases . Researchers employ homogeneous precipitation methods to create aluminium-based dodecyl sulfate mesophases with controlled hexagonal structures, which can be subsequently transformed into alumina-based particles with macro pores upon calcination . The morphology and crystallinity of the resulting mesophases can be strategically controlled by the introduction of specific anions during the synthesis process . Its value in research lies in its role as a template for creating inorganic-organic composite materials and structured metal oxides, serving as a precursor for advanced nanomaterials with specific surface areas and pore structures . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, therapeutic applications, or for any form of human or animal consumption. It is not for household or personal use. Researchers should handle this material in accordance with safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H75AlO12S3 B100111 Aluminium dodecyl sulphate CAS No. 16509-02-7

Properties

CAS No.

16509-02-7

Molecular Formula

C36H75AlO12S3

Molecular Weight

823.2 g/mol

IUPAC Name

aluminum;dodecyl sulfate

InChI

InChI=1S/3C12H26O4S.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h3*2-12H2,1H3,(H,13,14,15);/q;;;+3/p-3

InChI Key

BMNCMOOEMRLNKB-UHFFFAOYSA-K

SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Al+3]

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Al+3]

Other CAS No.

16509-02-7

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Aluminium Dodecyl Sulphate

Homogeneous Precipitation Techniques for Mesophase Formation

Homogeneous precipitation is a key technique for the synthesis of aluminium-based dodecyl sulphate mesophases. rsc.orgscispace.com This method allows for the slow and controlled formation of precipitates, leading to well-ordered structures.

Role of Urea (B33335) in Controlled Hydrolysis and Precipitation

Urea plays a crucial role in the homogeneous precipitation of aluminium dodecyl sulphate mesophases. rsc.orgscispace.comacs.org Its primary function is to act as a precipitating agent through its temperature-dependent hydrolysis. ekb.egumt.edu.my When heated, typically around 80°C, urea decomposes to produce ammonia (B1221849) and carbon dioxide. This gradual release of ammonia slowly increases the pH of the reaction mixture. scispace.comacs.orgresearchgate.net

This controlled increase in pH is critical for the hydrolysis and subsequent precipitation of aluminium ions in the presence of dodecyl sulphate templates. scispace.com The initial pH of the solution, often starting around 3.6, is gradually raised to a predetermined value, which influences the final structure of the mesophase. scispace.combohrium.com By stopping the reaction at a specific pH by cooling, the extent of hydrolysis and the resulting morphology can be precisely controlled. scispace.com The rate of urea hydrolysis, and consequently the rate of pH increase, is a key parameter in achieving well-defined hexagonal microcrystals. umt.edu.myresearchgate.net

Utilization of Aluminium Salts and Sodium Dodecyl Sulphate Precursors

The synthesis of this compound mesophases typically involves the use of an aluminium salt as the inorganic precursor and sodium dodecyl sulphate (SDS) as the anionic surfactant and templating agent. scispace.combohrium.com Aluminium nitrate (B79036) nonahydrate is a commonly used aluminium source. scispace.comacs.org

The process begins by creating a transparent solution of the aluminium salt, sodium dodecyl sulphate, and urea in water. scispace.com The molar ratio of these components is a critical factor in the synthesis. For instance, a molar ratio of 1:2:30:60 for aluminium nitrate, SDS, urea, and water has been used to successfully synthesize a hexagonal mesophase. scispace.com The strong interaction between the trivalent aluminium ions (Al³⁺) and the anionic dodecyl sulphate headgroups is fundamental to the formation of the mesostructured material. researchgate.net The choice of the aluminium precursor can also influence the resulting mesostructure. bohrium.com

Morphological Control in Mesophase Synthesis

The ability to control the morphology of the resulting this compound mesophase is a significant aspect of its synthesis, enabling the formation of materials with specific structural properties.

Layer-to-Hexagonal Phase Transitions

A notable feature in the synthesis of this compound mesophases is the transition from a layered to a hexagonal structure. researchgate.net Initially, at a lower pH (around 5.5), a lamellar or layered phase is often formed. bohrium.com In this phase, bilayer sheets of dodecyl sulphate are arranged between layers of linked aluminium oxyhydroxide groups. researchgate.net

As the hydrolysis of urea proceeds and the pH increases to above 6, a transformation to a more ordered hexagonal phase occurs. bohrium.comresearchgate.net This transition is driven by the interlayer condensation and cross-linking of the aluminium oxyhydroxide species. researchgate.net The mechanism involves the rearrangement of the surfactant-inorganic composite from a sheet-like structure to a more complex, three-dimensional hexagonal arrangement. acs.org This phase transition highlights the dynamic nature of the self-assembly process and the critical role of pH in directing the final morphology.

Factors Influencing Mesostructure Development

Several factors play a crucial role in determining the final mesostructure of the this compound composite.

pH: As established, the final pH of the reaction mixture, controlled by the hydrolysis of urea, is a primary determinant of the mesophase structure. A lower pH favors a lamellar structure, while a higher pH promotes the formation of a hexagonal phase. bohrium.com

Precursor Concentration: The molar ratios of the aluminium salt, sodium dodecyl sulphate, and urea significantly impact the self-assembly process and the resulting structure.

Temperature: The temperature controls the rate of urea hydrolysis and thus the kinetics of precipitation and phase transitions. umt.edu.my

Coexisting Anions: The presence of other anions in the solution can influence the interaction between the aluminium ions and the surfactant, thereby affecting the stabilization and structure of the porous alumina (B75360). acs.org

The interplay of these factors allows for a degree of control over the synthesis, enabling the targeted formation of specific mesophase structures.

FactorInfluence on Mesostructure
pH A lower pH (e.g., 5.5) typically results in a lamellar phase, while a higher pH (>6) favors a hexagonal mesophase. bohrium.com
Precursor Ratio The molar ratio of aluminium nitrate:SDS:urea:water (e.g., 1:2:30:60) is critical for forming a hexagonal structure. scispace.com
Temperature Controls the rate of urea hydrolysis, influencing the speed of pH change and subsequent precipitation. umt.edu.my
Coexisting Anions Can affect the interaction between aluminium ions and dodecyl sulphate, influencing the final structure. acs.org

Advanced Synthetic Approaches and Future Directions

Research into the synthesis of this compound and related materials is ongoing, with a focus on developing more advanced and controlled synthetic methods. Future directions aim to enhance the properties and applicability of these materials.

One area of exploration is the use of different templating agents, including mixed surfactant systems, to create more complex and tailored pore structures. researchgate.net Post-synthesis modification is another promising approach, where the as-synthesized material is further treated to alter its properties, such as coating the mesopore walls with another material to enhance functionality. researchgate.net

The development of more environmentally friendly and economical synthesis routes is also a key consideration for future research. This includes exploring alternative precursors to the commonly used aluminium salts.

Furthermore, a deeper understanding of the fundamental mechanisms of mesophase formation and phase transitions will enable more precise control over the synthesis process. This could lead to the design of novel materials with optimized properties for specific applications in areas like catalysis, separation, and drug delivery. The continuous development of characterization techniques will also play a vital role in advancing the understanding and design of these complex materials.

Structural Elucidation and Characterization of Aluminium Dodecyl Sulphate Formulations

Spectroscopic Analysis of Chemical Bonding and Functional Groups

Spectroscopic methods are fundamental in identifying the chemical bonds and functional groups within aluminum dodecyl sulfate (B86663), providing insights into its molecular composition and the interaction between the aluminum ion and the dodecyl sulfate ligands.

Fourier Transform Infrared (FT-IR) Spectroscopy for Sulfate and Alkyl Chain Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups in aluminum dodecyl sulfate. The FT-IR spectrum confirms the presence of both the sulfate headgroup and the alkyl chain.

The aliphatic C-H stretching frequencies are typically observed around 2854 cm⁻¹ and 2921 cm⁻¹. Bending vibrations for the methyl and methylene (B1212753) groups of the alkyl chain are also identifiable. A significant band around 1250 cm⁻¹ can be attributed to the SO₃⁻ group, confirming the presence of the sulfate moiety. researchgate.net The interaction between the aluminum ion and the sulfate group can induce shifts in the characteristic vibrational frequencies of the sulfate headgroup. For instance, the S-O stretching frequency may shift to a lower wavenumber, indicating the coordination of the sulfate group to the aluminum cation.

Studies on related systems, such as sodium dodecyl sulfate (SDS) adsorbed on alumina (B75360), show characteristic absorption bands for the asymmetric and symmetric stretching modes of the sulfate group. researchgate.netacs.org In pure SDS, these bands appear at approximately 1251 cm⁻¹ and 1220 cm⁻¹ (asymmetric) and 1083 cm⁻¹ (symmetric). researchgate.net When complexed with a trivalent metal like aluminum, these bands can broaden and shift, reflecting the strong electrostatic interaction between the metal and the sulfate headgroup. researchgate.net

Table 1: Characteristic FT-IR Bands for Aluminum Dodecyl Sulphate and Related Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Alkyl ChainAliphatic C-H Stretch2854 - 2921
Sulfate HeadgroupAsymmetric SO₃⁻ Stretch~1220 - 1251 researchgate.net
Sulfate HeadgroupSymmetric SO₃⁻ Stretch~1083 researchgate.net
Coordinated SulfateS-O StretchShifted to lower wavenumbers

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 27Al MAS NMR) for Coordination Environments

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ²⁷Al Magic Angle Spinning (MAS) NMR, provides direct insight into the coordination environment of the aluminum ion in aluminum dodecyl sulfate. The chemical shift in ²⁷Al NMR is highly sensitive to the coordination number of the aluminum atom.

In aqueous solutions containing Al(III) ions and dodecyl sulfate, changes in the linewidth of the ²⁷Al NMR signal suggest alterations in the coordination sphere of the aluminum ion as the dodecyl sulfate anions interact with it. researchgate.netchem-soc.si The broadening of the ²⁷Al NMR peak can indicate that the Al(III) is present in different complexes that are in a state of fast exchange equilibrium, a consequence of metal ion hydrolysis. researchgate.net

Solid-state ²⁷Al MAS NMR studies of amorphous aluminum hydroxides have revealed the presence of tetrahedrally (AlO₄), pentahedrally (AlO₅), and octahedrally (AlO₆) coordinated aluminum. nih.gov This is in contrast to crystalline forms like gibbsite and bayerite, which only show octahedral coordination. nih.gov The chemical shifts for these coordinations are typically found in distinct regions of the NMR spectrum. cuni.czmdpi.com For instance, in geopolymer foams, tetrahedral aluminum is observed around 50 ppm and octahedral aluminum around -1 ppm. mdpi.com The presence of multiple coordination states suggests a complex local environment for the aluminum ion within the dodecyl sulfate matrix.

Diffraction-Based Structural Assessments

X-ray diffraction techniques are crucial for determining the long-range order and mesophase structure of aluminum dodecyl sulfate, revealing its lamellar and hexagonal arrangements.

X-ray Diffraction (XRD) for Lamellar and Hexagonal Mesophase Determination

X-ray diffraction (XRD) patterns of aluminum dodecyl sulfate show that it forms well-ordered lamellar structures. researchgate.net These structures are a common feature of trivalent metal dodecyl sulfates. researchgate.net In some instances, there is evidence for the coexistence of different lamellar phases. researchgate.net

Furthermore, under specific synthesis conditions, such as the homogeneous precipitation method using urea (B33335), an aluminum-based dodecyl sulfate mesophase with a hexagonal structure can be formed. rsc.orgacs.org This hexagonal structure can be thermally deorganized into a less ordered, yet still hexagonal, framework. rsc.org The ability to form both lamellar and hexagonal phases highlights the material's structural versatility, which is influenced by the preparation method. researchgate.netrsc.orgresearchgate.net

Analysis of Interlayer Spacing and Framework Ordering

The interlayer spacing, or basal spacing, is a key parameter determined from XRD data that describes the distance between the layers in the lamellar structure of aluminum dodecyl sulfate. This spacing is influenced by the degree of hydration and the nature of the metal ion. researchgate.net For aluminum dodecyl sulfate, the lamellar structure consists of bilayers with a specific interlayer spacing. researchgate.net

In related systems like dodecyl sulfate intercalated into layered double hydroxides (LDHs), the basal spacing can be significantly expanded. For example, the intercalation of dodecyl sulfate into a Zn/Al-LDH can increase the basal spacing from 0.89 nm to between 2.56 and 2.60 nm. scientific.net This expansion is due to the arrangement of the dodecyl sulfate molecules within the interlayer space. nih.gov Theoretical studies using density functional theory (DFT) have also been employed to understand the factors influencing interlayer spacing in similar layered materials. nih.gov The ordering of the alkyl chains, while generally extended, can exhibit some local disorder near the anionic headgroup. researchgate.net

Table 2: XRD Data for Aluminum Dodecyl Sulphate and Related Layered Structures

MaterialPhaseBasal Spacing (d-spacing)Reference
Aluminum Dodecyl SulphateLamellarVaries with hydration researchgate.net
Aluminum-based Dodecyl Sulphate MesophaseHexagonal3.4 nm rsc.org
Zn/Al-LDH with Dodecyl SulphateIntercalated Lamellar2.56 - 2.60 nm scientific.net

Thermal and Microscopic Investigations of Material States

Thermal analysis and microscopy provide complementary information on the phase transitions, thermal stability, and morphology of aluminum dodecyl sulfate.

Studies have shown that trivalent metal dodecyl sulfates, including the aluminum variant, exhibit distinct thermal behaviors that are related to the coordination of the metal ion and the degree of hydration. researchgate.net Thermogravimetric analysis (TGA) can identify temperature regions corresponding to water loss and subsequent decomposition of the organic component. researchgate.net For instance, a weight loss region between 30-116°C has been identified as being due to water loss. researchgate.net

Scanning electron microscopy (SEM) and atomic force microscopy (AFM) reveal the surface morphology and periodicity of the material, which is often indicative of the underlying lamellar or layered structures. researchgate.net These microscopic techniques provide visual evidence of the ordered arrangement suggested by XRD.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal stability, phase transitions, and composition of aluminium dodecyl sulphate formulations. tainstruments.com TGA measures changes in the mass of a sample as a function of temperature or time, providing insights into decomposition, evaporation, and desorption events. tainstruments.com DSC measures the heat flow to or from a sample as it is heated or cooled, identifying transitions such as melting, crystallization, and degradation. unimelb.edu.au

In studies of systems containing both aluminum ions and dodecyl sulfate, DSC has been used to measure phase transition temperatures. scientific.netresearchgate.net For instance, in hydrogels composed of sodium dodecyl sulphate (SDS) and aluminum nitrate (B79036), the gel-to-sol transition temperature was found to increase as the concentration of the aluminum salt increased. scientific.netresearchgate.net This suggests that the interaction between the aluminum ions and the dodecyl sulphate molecules enhances the thermal stability of the gel structure. scientific.netresearchgate.net

TGA of sodium dodecyl sulfate typically reveals distinct weight loss steps. The initial, slight weight loss before 120°C is attributed to dehydration, while significant weight loss between 200°C and 325°C corresponds to the decomposition of the dodecyl sulfate molecule. acs.org When SDS is incorporated into layered double hydroxides (LDHs) containing aluminum, such as Mg-Al LDH or CaAl-LDH, TGA confirms the successful intercalation of the dodecyl sulfate anions and shows that the thermal degradation occurs in multiple steps. bohrium.combohrium.com The presence of the dodecyl sulfate within the LDH structure can also alter its hydrophobicity, as indicated by a lower temperature for the loss of interlayer water. bohrium.com

Simultaneous TGA-DSC analysis provides complementary information. tainstruments.com A TGA curve showing negligible mass loss coupled with a DSC curve showing an endothermic peak can confirm a melting event without decomposition. ardena.com For aluminum-containing compounds like aluminum chloride hexahydrate, TGA/DTA (Differential Thermal Analysis) shows a major endothermic peak around 185-190°C, reflecting the maximum rate of decomposition to a basic aluminum chloride. researchgate.net

Material/SystemTechniqueKey FindingsReference
Sodium Dodecyl Sulphate (SDS) / Al(NO₃)₃ HydrogelDSCGel transition temperature increases with increasing aluminum salt concentration. scientific.netresearchgate.net
Commercial SDSTGA/DSCDehydration endotherm around 103°C; decomposition occurs between 200°C and 325°C. acs.org
SDS-intercalated Mg-Al Layered Double Hydroxide (B78521) (LDH)TG-DTGConfirmed the successful insertion of dodecyl sulfate anions into the LDH structure. bohrium.com
SDS adsorbed on CaAl-LDHTGA/DTAThermal degradation occurs in three steps; the presence of sulfate enhances SDS adsorption and increases total mass loss. bohrium.com
Aluminum Chloride HexahydrateTGA/DTAShows a large endothermic peak at ~185-190°C, indicating a maximum rate of decomposition. researchgate.net

Electron Microscopy (SEM, TEM, FESEM) for Morphology and Nanoparticle Characterization

Electron microscopy techniques are indispensable for visualizing the morphology, size, and structure of this compound formulations at high resolution. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Field Emission Scanning Electron Microscopy (FESEM) provide detailed insights into the material's surface features and internal structure.

FESEM and TEM analyses of sodium dodecyl sulfate-modified nano-alumina have revealed the formation of spherical nanoparticles with diameters in the range of 50-60 nm. ijcce.ac.ir These studies indicate that at a neutral pH, crystalline plates of gamma-alumina grow at a uniform rate, leading to a spherical morphology. ijcce.ac.ir TEM imaging confirms these findings, showing spherical nanoparticles consistent with the FESEM results. ijcce.ac.ir In other preparations, γ-Al2O3 nanoparticles modified with SDS were found to have an even smaller average size, between 5 and 10 nm. pnu.ac.ir

The role of SDS as a surfactant or structure-directing agent significantly influences the final morphology of the synthesized particles. mdpi.comredalyc.org For instance, when SDS is used in the synthesis of zinc oxide (in the presence of a cationic surfactant), it can lead to the formation of various structures, including flakes, sheets, rods, spheres, and flower-like particles. mdpi.com Similarly, FESEM has been used to observe the effect of SDS on the morphology of BaMoO₄ crystals. redalyc.org

In formulations where SDS is intercalated into layered materials, such as Mg-Al layered double hydroxides, SEM and TEM analyses show distinct morphological changes. The resulting composite material can display a plate-like layered structure. bohrium.com SEM has also been used to examine powder formulations containing aluminum hydroxide or aluminum phosphate (B84403) prepared by spray freeze-drying, where the images show significant particle shrinkage. researchgate.net

Material/SystemTechniqueObserved MorphologyParticle SizeReference
Sodium Dodecyl Sulfate-modified Nano-AluminaFESEM, TEMSpherical50-60 nm ijcce.ac.ir
SDS-modified γ-Al₂O₃ NanoparticlesSEM, TEMNot specified5-10 nm pnu.ac.ir
SDS-intercalated Mg-Al LDHSEM, TEMPlate-like layered structureNot specified bohrium.com
ZnO with SDS/CTAB surfactantsFESEM, TEMFlakes, sheets, rods, spheres, flower-like structuresMicro to nano scale mdpi.com
Aluminum Hydroxide/Phosphate PowderSEMShrunken particlesNot specified researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Adsorbed Layer Structures

Atomic Force Microscopy (AFM) is a powerful tool for characterizing surfaces at the nanoscale, providing quantitative data on topography, roughness, and the structure of adsorbed molecular layers. nanosurf.comchalcogen.ro It can quantitatively measure in all three dimensions (x, y, z) with sub-nanometer vertical resolution. nanosurf.com This technique is particularly valuable for studying the interaction between dodecyl sulfate anions and aluminum-containing surfaces.

Studies investigating the adsorption of sodium dodecyl sulfate (SDS) onto aluminum oxide surfaces have yielded critical insights. Using AFM, it was found that SDS does not adsorb strongly to the aluminum oxide surface. chalmers.seresearchgate.net This is in contrast to other surfactants like sodium dodecyl phosphate (SDP), which was observed to adsorb strongly and form bilayer patches. chalmers.seresearchgate.net The weak interaction of SDS with aluminum oxide is a significant finding for formulation science.

However, under different conditions, such as in an acidic environment, AFM has been used to confirm the formation of a protective adsorbed layer of SDS on an aluminum surface. nih.gov This indicates that the adsorption behavior is highly dependent on the surrounding chemical environment.

AFM can also be used in force measurement mode to probe the charge properties of a surface and the strength of adsorption. acs.orgnih.gov By measuring the force between an AFM tip and a surface as a function of SDS concentration, researchers can directly observe phenomena like surface charge reversal. acs.org The adhesion force measured by AFM can reveal changes in the conformation or orientation of adsorbed molecules over time. nih.gov Furthermore, AFM is widely used to analyze the surface topography and roughness of aluminum thin films, revealing how surface morphologies can vary with preparation methods. ara-research.com The technique allows for the calculation of various roughness parameters, such as average roughness (Ra) and root mean square (Rq) roughness, which are crucial for understanding the surface texture of materials. tribology.rsresearchgate.net

SystemAFM ApplicationKey FindingsReference
SDS on Aluminum OxideAdsorption StudySDS does not show strong adsorption on the aluminum oxide surface. chalmers.seresearchgate.net
SDS on Aluminum in HClSurface ImagingConfirmed the formation of a protective adsorbed layer on the aluminum surface. nih.gov
SDS on Charge-Regulated Gold SubstratesForce MeasurementDirectly observed surface charge reversal upon SDS adsorption; formation of a compact hemimicelle or bilayer did not occur. acs.org
Pure Aluminum Thin FilmsTopography AnalysisSurface morphologies and roughness vary with deposition power and substrate type. ara-research.com

Interfacial Phenomena and Adsorption Mechanisms of Dodecyl Sulphate on Aluminium Based Substrates

Adsorption Behavior on Aluminium and Aluminium Oxide Surfaces

The adsorption of dodecyl sulphate, commonly from its sodium salt (sodium dodecyl sulphate or SDS), onto aluminium and its native oxide (alumina, Al₂O₃) is a multifaceted process governed by the interplay of electrostatic and hydrophobic forces. The surface of alumina (B75360) in an aqueous environment is covered with hydroxyl groups, which can protonate or deprotonate depending on the solution's pH, thereby controlling the surface charge and its interaction with ionic surfactants.

The adsorption of dodecyl sulphate onto alumina is strongly dependent on both the pH of the aqueous solution and the concentration of the surfactant. researchgate.netresearchgate.net The surface charge of alumina is positive at pH values below its point of zero charge (pzc), which is typically around pH 9. researchgate.net This positive surface charge facilitates the electrostatic attraction of the negatively charged sulphate headgroups of the dodecyl sulphate anions.

Studies have consistently shown that a lower pH is favorable for the adsorption of SDS on alumina. researchgate.net As the pH decreases, the alumina surface becomes more positively charged, leading to a stronger electrostatic attraction and an increased maximum adsorption density. researchgate.net Conversely, as the pH increases towards the pzc, the positive surface charge diminishes, weakening the electrostatic attraction and causing a gradual decrease in adsorption. researchgate.netnih.gov At the pzc, the surface is neutral, and adsorption is minimal. researchgate.net

The concentration of the surfactant dictates the nature of the adsorbed layer, as described by adsorption isotherms which often exhibit multiple distinct regions. nih.govacs.org

Region I (Low Concentration): At very low concentrations, individual surfactant anions adsorb onto the oppositely charged surface sites, primarily driven by electrostatic attraction. acs.org This region often follows Henry's law, where the amount adsorbed is proportional to the bulk concentration. acs.org

Region II (Hemimicelle Formation): As the surfactant concentration increases, a sharp rise in adsorption is observed. acs.org This is attributed to the association of the hydrophobic alkyl chains of the adsorbed surfactant molecules, leading to the formation of two-dimensional aggregates on the surface known as hemimicelles. researchgate.netresearchgate.net This cooperative process is driven by both electrostatic forces and hydrophobic interactions between the surfactant tails. semanticscholar.org

Region III (Near-Plateau): Adsorption starts to slow down as the surface becomes increasingly covered and electrostatic repulsion between the adsorbed headgroups and incoming anions begins to counteract the hydrophobic attraction. researchgate.net The surface charge becomes neutralized in this region. researchgate.net

Region IV (Bilayer/Admicelle Formation): At concentrations approaching and exceeding the critical micelle concentration (CMC), a second layer of surfactant may adsorb with the hydrocarbon tails oriented towards the first layer, forming a bilayer structure (or admicelle). researchgate.net This can sometimes lead to a plateau or even a decrease in adsorption depending on the specific conditions.

The presence of electrolytes, such as sodium chloride (NaCl), can also enhance adsorption by screening the electrostatic repulsion between the anionic headgroups, thereby promoting aggregation at the surface. nih.govsemanticscholar.org

Table 1: Effect of pH on Dodecyl Sulphate Adsorption on Alumina

pH Level Surface Charge of Alumina (Al₂O₃) Adsorption Behavior of Dodecyl Sulphate Primary Driving Force
Low pH (< pzc) Positive (+) High adsorption Strong electrostatic attraction
Neutral pH Positive (+) Moderate to high adsorption nih.gov Electrostatic attraction

| High pH (> pzc) | Negative (-) | Low to negligible adsorption | Electrostatic repulsion |

Note: The point of zero charge (pzc) for alumina is approximately 9.15. researchgate.net

The aggregation of dodecyl sulphate on aluminium-based surfaces leads to the structured formation of monolayers and, under certain conditions, bilayers. Initially, at low surface coverage, the surfactant molecules can be considered to form a monomeric layer. As concentration increases, these monomers associate into hemimicelles, which represent a more condensed monolayer structure. researchgate.netresearchgate.net

Atomic force microscopy (AFM) has also been employed to visualize the adsorbed structures, confirming that dodecyl sulphate can form aggregates on the alumina surface. researchgate.net The transition from a monolayer to a bilayer is influenced by the neutralization of the surface charge; once the initial positive charge is screened by the first layer of adsorbed surfactant, the surface becomes effectively negative, which can hinder further adsorption or promote the formation of a second layer with a reversed orientation. nih.gov The addition of multivalent counterions like Al³⁺ can also induce a transition from monolayer to bilayer or even more extended multilayer structures at the air-water interface. bohrium.com

Molecular Interactions at Solid-Liquid Interfaces

The adsorption process is fundamentally governed by the molecular-level interactions between the dodecyl sulphate surfactant and the aluminium substrate. These interactions include electrostatic forces, chemical complexation, and hydrophobic effects.

The primary interaction driving the adsorption of dodecyl sulphate onto alumina at a pH below its pzc is the electrostatic attraction between the negatively charged sulphate headgroup (-OSO₃⁻) and the positively charged surface sites (e.g., -AlOH₂⁺). semanticscholar.orgcas.cz This interaction is considered to result in the formation of a relatively weak outer-sphere complex. researchgate.netacs.orgnih.gov In an outer-sphere complex, a layer of water molecules remains between the adsorbed ion and the surface atom, and the binding is predominantly electrostatic.

The presence of trivalent aluminium ions (Al³⁺) in the solution, which can result from some dissolution of the substrate or be added as a salt, significantly impacts the system. Al³⁺ ions can act as potent counterions, strongly binding to the anionic dodecyl sulphate headgroups. bohrium.com This strong interaction can neutralize the charge of the headgroups, reducing repulsion and promoting the formation of surfactant aggregates, such as micelles, in the bulk solution and at the interface. researchgate.netacs.org 27Al NMR studies suggest that the dodecyl sulphate anion can exchange with hydroxyl ions from the coordination sphere of hydrolyzed aluminium species in solution. researchgate.net

A comparison between sodium dodecyl sulphate (SDS) and another anionic surfactant, sodium dodecyl phosphate (B84403) (SDP), reveals significant differences in their interaction with aluminium surfaces, highlighting the role of the headgroup's complexing ability.

Experimental studies using techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), X-ray Photoelectron Spectroscopy (XPS), and Atomic Absorption Spectrometry (AAS) have shown that more SDP binds to aluminium and aluminium oxide surfaces compared to SDS. researchgate.netacs.orgnih.gov A key finding is that an adsorbed layer of SDP effectively prevents the dissolution of aluminium in water, whereas SDS does not offer such protection. researchgate.netacs.org

This difference is attributed to the nature of the chemical bond formed with the surface. Dodecyl phosphate, with its phosphate headgroup (-OPO₃H₂), is believed to form a strong, inner-sphere complex with the aluminium surface sites. researchgate.netnih.gov This involves direct chemical bonding and results in a more compact, robust, and less permeable protective layer. researchgate.netacs.org In contrast, dodecyl sulphate forms a weaker, outer-sphere complex, leading to a less compact layer that is more permeable to water. researchgate.netacs.org AFM studies corroborate these findings, showing that SDP adsorbs strongly to form stable bilayer patches, while SDS exhibits much weaker adsorption. researchgate.net

Table 2: Comparison of Dodecyl Sulphate and Dodecyl Phosphate Adsorption on Aluminium

Feature Sodium Dodecyl Sulphate (SDS) Sodium Dodecyl Phosphate (SDP)
Binding Strength Weaker researchgate.net Stronger researchgate.net
Complex Type Outer-sphere complex researchgate.netacs.org Inner-sphere complex researchgate.netacs.org
Adsorbed Amount Lower researchgate.netacs.org Higher researchgate.netacs.org
Layer Structure Less compact researchgate.net More compact, less permeable researchgate.netacs.org

| Corrosion Inhibition | Ineffective researchgate.netacs.org | Effective, prevents Al dissolution researchgate.netacs.org |

Rheological and Aggregation Properties in Aqueous Systems

In aqueous solutions containing aluminium salts, such as aluminium nitrate (B79036) (Al(NO₃)₃), sodium dodecyl sulphate exhibits complex aggregation and rheological behavior. The strong interaction between the trivalent Al³⁺ cations and the anionic SDS molecules leads to the formation of sophisticated, self-assembled microstructures that can impart significant viscoelasticity to the solution. researchgate.netacs.org

At certain concentrations and molar ratios of Al³⁺ to SDS, the system can transition from a simple liquid to a viscoelastic, gel-like state. researchgate.net This behavior is attributed to the formation of elongated, flexible wormlike micelles. acs.org These long micelles can entangle, much like polymer chains, creating a transient network that is responsible for the observed elastic properties. The rheological properties, such as the zero-shear viscosity (η₀) and the relaxation time (τR), are highly sensitive to the surfactant concentration and the molar ratio of the aluminium salt. researchgate.netacs.org

Studies have shown that as the surfactant concentration is increased at a fixed Al(NO₃)₃:SDS molar ratio, the viscosity first increases as linear micelles grow and entangle. acs.org After reaching a maximum, the viscosity may then decrease, which has been interpreted as a transition from linear to branched micelles. acs.org However, the addition of too much aluminium salt relative to the surfactant can lead to charge neutralization and subsequent precipitation of the surfactant-metal complex from the solution. researchgate.netresearchgate.net

Flocculation and Micellization Phenomena in the Presence of Aluminium Ions

The interaction between dodecyl sulphate anions and aluminium ions (Al(III)) in aqueous solutions leads to complex aggregation phenomena, including flocculation and micellization, which are highly dependent on the concentration of the constituents. chem-soc.siresearchgate.net In the pre-micellar concentration region of sodium dodecyl sulfate (B86663) (SDS), the presence of hydrated Al(III) ions triggers an association with the dodecyl sulphate anions. chem-soc.siresearchgate.net This interaction results in the formation of aggregates when the ionic concentrations approach equimolar values. chem-soc.siresearchgate.net

The formation of these aggregates is evidenced by a marked increase in the turbidity of the solution. chem-soc.siresearchgate.net Concurrently, a decrease in the concentration of free SDS in the solution is observed, along with an increase in the bulk pH. chem-soc.siresearchgate.net The rise in pH suggests that the dodecyl sulphate anion displaces hydroxyl ions from the coordination sphere of the hydrolyzed aluminium. chem-soc.si This aggregation process is further supported by electrical conductivity measurements, which show a decrease in the slope of specific conductance as a function of SDS concentration, indicating the formation of larger, less mobile charged species. chem-soc.si

Studies utilizing 27Al NMR spectroscopy have provided deeper insights into these interactions, revealing changes in the aluminium species upon the addition of SDS. chem-soc.siresearchgate.net As the concentration of SDS increases, the aggregates that initially formed begin to dissolve. chem-soc.si This dissolution occurs at concentration ratios of SDS to Al(III) greater than approximately 5. chem-soc.si Beyond this ratio, it is expected that normal SDS micelles will form as the surfactant concentration is further increased. chem-soc.siresearchgate.net The aggregation of micelles, induced by Al(III) reducing the ζ-potential to zero, is a distinct mechanism from the typical enlargement of micelles. acs.org This process is of interest for its potential application in the adsorption of organic compounds. acs.org

The following table summarizes the key phenomena observed upon the addition of SDS to a 1.0 × 10⁻³ mol/dm³ Al(III) solution at 298.15 K, as determined by electrical conductivity. chem-soc.siresearchgate.net

SDS Concentration (mol/dm³)Observed Phenomenon
1.01 × 10⁻³Onset of aggregation between Al(III) and dodecyl sulphate, marked by a decrease in the slope of electrical conductance. chem-soc.si
4.27 × 10⁻³Point of maximum interaction or aggregation, leading to the dissolution of aggregates upon further SDS addition. chem-soc.si
11.9 × 10⁻³Apparent critical micelle concentration (cmcₐₚₚ) observed in the presence of Al(III). chem-soc.si
8.42 × 10⁻³Critical micelle concentration (cmc) of pure SDS in water for comparison. chem-soc.siresearchgate.net

Critical Micelle Concentration (CMC) and Micelle Counter-Ion Dissociation

The presence of aluminium ions has a significant impact on the micellization parameters of sodium dodecyl sulfate (SDS). chem-soc.siresearchgate.net While one study noted that no critical micelle concentration (CMC) was detected in a 9.66 x 10⁻⁴ M aluminum nitrate solution within the studied SDS concentration range mst.edu, other research using electrical conductivity has determined the effect of Al(III) on the CMC. chem-soc.siresearchgate.net It was found that the critical micelle concentrations of SDS in the presence of aluminium nitrate are lower than the CMC of pure SDS, although they appear to be independent of the Al(III) concentration at different temperatures. chem-soc.siresearchgate.net For instance, in a 1 mM Al(NO₃)₃ solution at 298.15 K, an apparent CMC was observed at 11.9 x 10⁻³ mol/dm³. chem-soc.si

The effect of temperature on the system has also been investigated. With increasing temperature in a system with a constant Al(III) concentration, the free energy of micellization decreases. chem-soc.siresearchgate.net The following table presents the thermodynamic parameters for the micellization of SDS in the presence of varying concentrations of aluminium nitrate at different temperatures.

Temperature (K)Al(NO₃)₃ Conc. (mol/dm³)CMC (× 10³ mol/dm³)Degree of Counter-ion Dissociation (α)Free Energy of Micellization (ΔG⁰ₘ) (kJ/mol)
298.150.008.420.21-16.8
298.150.5 × 10⁻³4.270.65-14.2
298.151.0 × 10⁻³4.270.70-13.9
303.150.5 × 10⁻³4.650.68-14.6
303.151.0 × 10⁻³4.650.73-14.3
308.150.5 × 10⁻³5.050.72-15.0
308.151.0 × 10⁻³5.050.78-14.8

Data adapted from studies on the effect of aluminium nitrate on sodium dodecyl sulfate micellization. chem-soc.si

The data clearly illustrates that while the CMC is lowered in the presence of Al(III), the free energy of micellization becomes less favorable (less negative), driven by the significant increase in the dissociation of micelle counter-ions. chem-soc.siresearchgate.net

Advanced Applications and Performance in Materials Science and Engineering Non Biomedical

Catalysis and Molecular Sieving Applications

The structured nature of aluminium dodecyl sulphate mesophases allows for their use in creating materials with precise pore structures, which are highly valuable in catalysis and molecular separation technologies.

Aluminium-Based Dodecyl Sulphate Mesophases as Catalytic Supports

Aluminium-based dodecyl sulphate mesophases serve as precursors for novel catalytic materials. These materials are synthesized through methods like homogeneous precipitation, which results in highly organized structures. For instance, an aluminium-based dodecyl sulphate mesophase with a hexagonal structure can be synthesized using urea (B33335), which upon thermal treatment, deorganizes into a less ordered hexagonal framework with a d-spacing of 3.4 nm. rsc.org

These mesoporous materials exhibit significant potential as catalysts and catalyst supports due to their high surface area and well-defined pore structures. ekb.eg A key example of their catalytic capability is in the oxyethylation of dodecanol (B89629). An aluminium-based dodecyl sulphate mesophase (AlOS) synthesized with ethylenediamine (B42938) as the alkali agent demonstrated high catalytic activity and narrow molecular distribution in this reaction. academax.com The material possessed a hexagonal structure, a pore diameter of 2.8 nm, and a specific surface area of 245 m²/g. academax.com The catalytic performance is influenced by reaction conditions such as temperature and pressure, with the reaction rate increasing at higher temperatures and initial pressures. academax.com

Detailed findings from the catalytic oxyethylation of dodecanol using an AlOS catalyst are presented below.

Table 1: Catalytic Performance of AlOS in Dodecanol Oxyethylation

Parameter Value Conditions
Reaction Rate Constant 0.036 min⁻¹ 140 °C, 0.6 MPa initial pressure, 10.0% AlOS to dodecanol mass ratio

The synthesis method significantly impacts the final structure. Using urea with aluminum nitrate (B79036) and sodium dodecyl sulfate (B86663) (SDS) can produce hexagonal mesophases at a pH above 6, while lamellar phases form at a pH between 5.5 and 7. csic.es These structures, after calcination, can yield mesoporous alumina (B75360), although sometimes with a disordered pore structure. csic.es

Host Matrices for Molecular Recognition

The well-ordered, porous structures of aluminium-dodecyl sulphate mesophases make them promising candidates for host matrices in molecular recognition. rsc.org Molecular recognition relies on the specific interaction between a host molecule and a guest molecule, a principle that finds broad application in designing multifunctional devices. mdpi.com The creation of materials with tailored pore sizes and shapes, comparable to the dimensions of specific molecules, is fundamental to this application. researchgate.net

While direct applications of this compound mesophases in molecular recognition are an emerging area of research, their structural characteristics are highly relevant. The synthesis of these mesophases allows for the formation of nano-composite arrays where organic molecules are organized with inorganic species. csic.es This templating method can create cavities with specific chemical environments and sizes, potentially enabling selective binding of guest molecules. The ability to control the morphology, transitioning from layered to hexagonal structures, further enhances the potential for creating sophisticated host matrices. rsc.orgcsic.es The principle is similar to that used in molecularly imprinted polymers (MIPs), where a template molecule is used to create specific recognition sites within a polymer matrix. acs.org The regular and tunable pore structure of materials derived from this compound could serve a similar function, acting as a selective sieve or sensor for target molecules.

Role in Colloidal and Suspension Technologies

This compound and its constituent components play a crucial role in controlling the properties and stability of colloidal and suspension systems across various industrial applications.

Additives in Ceramic Material Processing

In ceramic processing, surfactants are essential for creating porous materials and controlling their microstructure. Sodium dodecyl sulfate (SDS), a key component of this compound, is utilized as a surfactant in the fabrication of ceramic foams. For example, alumina foams with ultra-high porosity (94.7–98.3%) and uniform cells have been successfully fabricated using SDS as a particle hydrophobization modifier. researchgate.net The strong adsorption of SDS onto alumina particles enables the creation of very stable wet foams over a wide pH range (4.0 to 9.0), which is advantageous for large-scale production. researchgate.net

Furthermore, SDS is used in particle-stabilized direct foaming techniques to produce materials like gibbsite foams and alumina foams with low thermal conductivity. powdermat.org In one study, self-foaming glass ceramics were produced by mixing soda-lime glass waste with secondary aluminium dross and an NaOH solution, with SDS added as a surfactant. researchgate.net The resulting materials exhibited a range of desirable properties for applications such as lightweight thermal insulation. researchgate.net

Table 2: Properties of Self-Foaming Glass Ceramics with SDS

Property Value
Compressive Strength 4.1 MPa
Porosity 86%
Thermal Conductivity 0.125 W/m·K
Bulk Density 0.284 g/cm³

Data for a composition containing 2.5 wt.% secondary aluminium dross, processed at 850 °C with 3 M NaOH and 0.05 wt.% SDS. researchgate.net

The use of aluminium salts, such as aluminum nitrate nonahydrate, in conjunction with SiC particles helps to reduce the high sintering temperatures typically required in ceramic membrane fabrication by promoting mass transfer at an atomic level. mdpi.com

Stabilization of Polymer Dispersions and Emulsion Polymerization

Surfactants are fundamental to emulsion polymerization, a process used to produce a wide variety of polymers for adhesives, paints, and coatings. diva-portal.orgnumberanalytics.com Sodium dodecyl sulfate (SDS) is a widely used anionic surfactant that stabilizes the polymer particles formed during the reaction, controlling particle size and ensuring the stability of the final latex dispersion. numberanalytics.comrsc.org

In the emulsion polymerization of monomers like methyl methacrylate (B99206) (MMA), the addition of a conventional surfactant such as SDS is often necessary to achieve stable latexes. rsc.org Similarly, in the co-polymerization of P-methyl styrene (B11656) with methyl methacrylate, SDS is used to synthesize the initial seed latex and stabilize the subsequent polymerization. ljast.ly The process can also be used for microencapsulation; for instance, aluminium hydroxide (B78521) filler particles have been encapsulated with poly-methyl-methacrylate through an emulsion-like polymerization process where SDS was used to stabilize the modified particles in water. nih.govresearchgate.net The stability of these polymer dispersions can be influenced by the addition of other nonionic polymers, which can lead to enhanced coagulation through mechanisms like bridging or depletion flocculation. acs.org

Emulsion Stability in Industrial Processes (e.g., Crude Oil)

Emulsions are frequently encountered in the petroleum industry, where the formation of stable water-in-crude-oil (W/O) emulsions presents significant operational challenges, including increased viscosity and corrosion. researchgate.netscispace.com These emulsions are often stabilized by natural surfactants present in the crude oil, such as asphaltenes. scispace.com

The introduction of external surfactants or nanoparticles can alter emulsion stability for applications like Enhanced Oil Recovery (EOR). A synergistic effect has been observed when using sodium dodecyl sulfate (SDS) in combination with aluminium oxide (Al₂O₃) nanoparticles. acs.org This combination has been shown to reduce the interfacial tension (IFT) between the oil and aqueous phases and decrease the adsorption of the surfactant onto the reservoir rock. acs.org This leads to a higher oil displacement efficiency compared to using brine or the surfactant solution alone. acs.org While SDS can be used to create oil-in-water emulsions for study, the ultimate goal in crude oil processing is often demulsification, which involves breaking these stable emulsions to separate the oil and water phases. nih.gov

Table 3: Oil Recovery Efficiency in Sandpack Flooding Tests

Flooding Fluid Oil Recovery (% of Original Oil in Place)
Brine (3 wt%) 28.7%
SDS solution (0.24 wt%) 48.96%

Surface Modification and Corrosion Inhibition

The interaction of dodecyl sulphate anions with metal surfaces is pivotal for enhancing material durability, primarily through adsorption and the formation of protective barriers, and by aiding in the separation of valuable minerals.

Enhancement of Adsorption and Protective Layer Formation

Anionic surfactants, such as sodium dodecyl sulphate (SDS), play a crucial role in mitigating the corrosion of aluminium and its alloys in aggressive acidic environments like hydrochloric acid (HCl). researchgate.net The inhibition mechanism involves the adsorption of the surfactant molecules onto the metal surface, which forms a protective layer that isolates the metal from the corrosive medium. researchgate.netpnu.edu.ua This adsorption occurs without altering the fundamental mechanism of the corrosion process itself. researchgate.net The effectiveness of this protective layer is dependent on the surfactant's concentration, generally increasing with higher concentrations up to a critical point, and decreasing with rising temperatures. researchgate.net

Studies show that the inhibition efficiency (IE) of SDS for aluminium in 0.2 M HCl increases significantly with concentration, reaching a maximum of 97.76% at 8 mM. researchgate.net This high efficiency is attributed to the formation of a protective adsorbed layer on the aluminium surface, a phenomenon confirmed by scanning electron microscopy (SEM) and atomic force microscopy (AFM). researchgate.net The adsorption process for SDS on aluminium has been found to align with the Langmuir and Freundlich adsorption isotherms. researchgate.net However, research comparing sodium dodecyl sulphate (SDS) with sodium dodecyl phosphate (B84403) (SDP) for protecting aluminium in aqueous solutions found that while both adsorb to the surface, the layer formed by SDP is more compact, less permeable, and more effective at preventing the dissolution of aluminium. acs.org This difference is attributed to the stronger, inner-sphere complex formed between the phosphate headgroup and the aluminium surface, whereas SDS likely forms a weaker, outer-sphere complex. acs.org

Inhibition Efficiency of Sodium Dodecyl Sulphate (SDS) on Aluminium in 0.2 M HCl at 303 K

SDS Concentration (mM)Inhibition Efficiency (%) (Gravimetric Method)Inhibition Efficiency (%) (PDP Method)Inhibition Efficiency (%) (EIS Method)
281.4479.4675.81
488.6686.4983.87
694.8593.2490.32
897.7697.3093.72
Data sourced from a study on the corrosion inhibition of aluminum alloy in HCl by SDS. researchgate.net

Application as Co-collectors in Mineral Flotation

In the field of mineral processing, dodecyl sulphates are utilized as collectors in flotation, a process that separates valuable minerals from ore. Sodium dodecyl sulphate has proven effective as an anionic collector for upgrading low-grade alumina from gibbsite-bearing shale, particularly in acidic conditions (pH 2). ekb.eg Below the isoelectric point of gibbsite, the alumina surface is positively charged, facilitating the adsorption of the anionic dodecyl sulphate collector. ekb.eg This adsorption makes the alumina surface more hydrophobic, allowing it to attach to air bubbles and be separated via froth flotation. ekb.eg Under optimal conditions, this process can significantly increase the alumina content in the concentrate while reducing impurities like silica, iron oxide, and calcium oxide. ekb.eg

Furthermore, sodium dodecyl sulphate-modified nano-alumina has been developed as a novel co-collector to enhance the flotation recovery of copper from oxide sources. ijcce.ac.irijcce.ac.ir In this application, the SDS-modified nanoparticles improve the collision of mineral particles with froth phase bubbles and prevent their separation, boosting recovery rates significantly compared to using a traditional collector alone. ijcce.ac.irijcce.ac.ir For instance, the flotation recovery of a natural sulfide-oxide copper mineral was increased from 53.35% (without nanoparticles) to as high as 93.15% with the use of alkaline SDS-modified nano-alumina co-collectors. ijcce.ac.irijcce.ac.ir

Upgrading of Gibbsite Ore using Sodium Dodecyl Sulphate Collector

ComponentAssay in Feed (%)Assay in Final Concentrate (%)Component Recovery in Concentrate (%)
Al₂O₃18.9839.596.9
SiO₂15.456.423.8
Fe₂O₃12.835.622.6
CaO14.875.219.5
Data derived from flotation tests on gibbsite bearing–shale of South Western Sinai, Egypt. ekb.eg

Electroplating and Surface Finishing

The addition of dodecyl sulphate to electrolytic baths has a marked influence on the quality and stability of electrodeposited aluminium layers, particularly when using ionic liquid electrolytes.

Influence on Layer Morphology and Electrochemical Stability in Aluminium Electroplating

In aluminium electroplating from ionic liquid electrolytes, such as 1-ethyl-3-methylimidazolium (B1214524) (EMIM) chloride with aluminium chloride (AlCl₃), plating bath additives are essential for optimizing the morphology of the deposited layers. nih.govdau.edu The addition of sodium dodecyl sulphate to the electrolyte has been shown to produce an aluminium coating with reduced surface roughness. dau.edu The resulting layer is similar in appearance and composition to those produced by commercial electrolytes. dau.edu The stability of the dodecyl sulphate additive within the Lewis acidic ionic liquid is a critical factor for its successful application. nih.gov

Decomposition Products and Realkylation Processes in Ionic Liquids

Investigations into the stability of sodium dodecyl sulphate (SDS) in a Lewis acidic ionic liquid used for aluminium electroplating revealed that the additive undergoes decomposition. nih.gov The identified decomposition products include several volatile medium and short-chain alkanes, as well as sulphate ions. nih.gov A significant consequence of this decomposition is the formation of alkenium ions as intermediates. nih.gov These reactive intermediates can then realkylate the 1-ethyl-3-methylimidazolium (EMIM) cation of the ionic liquid, producing mono-substituted up to penta-substituted alkyl-imidazoles. nih.gov A proposed reaction pathway suggests that these products are formed through a series of Wagner-Meerwein rearrangements and Friedel-Crafts alkylations. nih.gov

Polymer Composites and Nanocomposites

This compound and its components are integral to the synthesis of advanced nanocomposite materials, particularly those based on layered double hydroxides.

A series of hybrid organic-inorganic nanocomposite materials have been synthesized using sodium dodecyl sulphate (DDS) and magnesium-aluminium layered double hydroxide (Mg/Al LDH). nih.govresearchgate.net In these materials, the dodecyl sulphate anions are intercalated into the interlayer space of the LDH structure. epa.govx-mol.com The arrangement of the DDS chains within this interlayer space—whether as a perpendicular monolayer or an interpenetrating bilayer—is influenced by the Mg/Al molar ratio of the LDH and the pH of the exchange medium. nih.govresearchgate.net For instance, with a higher charge density (lower Mg/Al ratio), DDS molecules tend to form a perpendicular monolayer. researchgate.net This controlled arrangement allows for the optimization of the nanocomposite for specific applications, such as the sorption of pollutants. researchgate.net

These dodecyl sulphate-intercalated LDH nanocomposites can be formed on various substrates, including porous aluminium wire, creating a material with a flower-like morphology and a high specific surface area. epa.govx-mol.com Such coatings are mechanically stable, exhibit relatively high thermal stability, and can be prepared through straightforward hydrothermal crystallization methods. epa.govx-mol.com Additionally, an aluminium-based dodecyl sulphate mesophase with a hexagonal structure has been synthesized via a homogeneous precipitation method, which can be thermally deorganized into a less ordered hexagonal framework structure. rsc.org

Intercalation in Layered Double Hydroxides (LDHs)

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a general formula of [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺[Aⁿ⁻]ₓ/ₙ·mH₂O, where M(II) and M(III) are divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an intercalated anion. The ability to exchange the interlayer anion makes LDHs highly versatile materials. The intercalation of dodecyl sulphate (DS) anions into the interlayer galleries of LDHs, particularly those containing aluminum (e.g., Mg-Al, Zn-Al, Ca-Al LDHs), is a widely researched strategy to modify their properties for various applications.

The primary method for creating these intercalated structures is co-precipitation, where a mixed solution of metal salts, including an aluminum salt, is precipitated in the presence of sodium dodecyl sulphate (SDS). aip.orgscientific.net This allows the dodecyl sulphate anion to be incorporated directly into the interlayer space as the layered structure forms. aip.org Another approach is the ion exchange method, where the existing anions (often carbonate or nitrate) in a pre-synthesized LDH are replaced by dodecyl sulphate anions. tandfonline.comresearchgate.net

The success of intercalation is confirmed by various characterization techniques. X-ray diffraction (XRD) is a key method, as the insertion of the long-chain dodecyl sulphate anion significantly increases the basal spacing (d-spacing) between the hydroxide layers. scientific.netresearchgate.net For instance, studies on Zn/Al-LDH have shown an increase in basal spacing from 0.89 nm in the nitrate form to between 2.54 and 2.61 nm after intercalation with dodecyl sulphate. scientific.netresearchgate.net Fourier-transform infrared spectroscopy (FTIR) confirms the presence of the alkyl groups from the dodecyl sulphate within the LDH structure. researchgate.netbohrium.com

This modification from a hydrophilic to a more organophilic/hydrophobic interlayer environment drastically alters the LDH's properties. nanochemres.org It enhances the affinity for organic molecules, making DS-intercalated LDHs effective adsorbents for pollutants like dyes and phenols from aqueous solutions. researchgate.netuc.edu Research has demonstrated that ultrathin dodecyl-sulphate-intercalated Mg-Al LDH nanosheets exhibit a superior dye adsorption capability (846.6 mg/g for methyl orange) compared to the original, unmodified LDH (208.2 mg/g). uc.edu The intercalated structure provides a high surface area and makes the interlayer spaces more accessible for the adsorption of organic species. uc.edu

Table 1: Structural Changes in LDHs Upon Dodecyl Sulphate Intercalation

LDH TypeOriginal Basal Spacing (d-spacing)DS-Intercalated Basal Spacing (d-spacing)Synthesis MethodReference
Zn/Al-NO₃ LDH0.890 nm2.56 - 2.60 nmCo-precipitation scientific.net
Mg-Al LDH~0.78 nm (for carbonate form)0.86 nmHydrothermal uc.edu
α-Co(OH)₂8.0 Å (Nitrate intercalated)12.96 ÅAnion-exchange researchgate.net

Surface Modification for Enhanced Compatibility in Polymer Matrices

By treating inorganic fillers such as LDHs or other layered materials with dodecyl sulphate, their surface properties are altered from hydrophilic to hydrophobic (organophilic). umt.edu.my The dodecyl sulphate anions adsorb onto or are intercalated into the filler particles, with their long hydrocarbon tails extending outwards. This organic "corona" reduces the surface energy of the filler and improves its wettability and affinity for the non-polar polymer matrix. umt.edu.myresearchgate.net

This enhanced compatibility leads to several performance improvements in the final polymer composite:

Improved Dispersion: The organo-modified fillers are less likely to agglomerate and can be dispersed more uniformly throughout the polymer matrix. In the case of layered fillers like Mg/Al-DS LDH in Low-Density Polyethylene (LDPE), this can lead to the formation of exfoliated nanocomposites, where the individual layers of the LDH are separated and distributed throughout the polymer. umt.edu.my This exfoliation maximizes the interfacial area between the filler and the polymer, which is crucial for property enhancement. umt.edu.my

Enhanced Mechanical Properties: Improved interfacial adhesion allows for more effective stress transfer from the polymer matrix to the filler. In studies of polypropylene (B1209903) (PP) composites filled with chitosan (B1678972), surface modification of the chitosan with SDS led to a significant increase in tensile strength and Young's modulus compared to composites with untreated chitosan. researchgate.net The hydrophobic interaction between the alkyl chains of the SDS-modified filler and the PP matrix strengthens the interface. researchgate.net

Improved Thermal Stability: The uniform dispersion of the filler and strong interfacial bonding can enhance the thermal stability of the polymer composite. Research on polymer composites using taranakite (a layered aluminum phosphate) modified with sodium dodecyl sulphate (AL-SDS) showed that the presence of the modified filler improved the thermal stability of polystyrene (PS), polypropylene (PP), and polyvinyl alcohol (PVA) composites. marquette.edu The degradation temperature of the composites increased with the loading of the AL-SDS filler. marquette.edu

Table 2: Effect of Dodecyl Sulphate Modification on Polymer Composite Properties

Polymer MatrixFillerModificationObserved ImprovementReference
Low-Density Polyethylene (LDPE)Mg/Al-LDHIntercalation with Dodecyl SulphateImproved compatibility and formation of exfoliated nanocomposites. umt.edu.my
Polypropylene (PP)ChitosanSurface treatment with SDSHigher tensile strength and Young's modulus compared to untreated filler. researchgate.net
Polystyrene (PS), Polypropylene (PP), Polyvinyl Alcohol (PVA)Taranakite (Layered Aluminum Phosphate)Modification with Sodium Dodecyl SulphateIncreased thermal stability (higher degradation temperature). marquette.edu

Theoretical and Computational Investigations of Aluminium Dodecyl Sulphate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org For the aluminium dodecyl sulphate system, DFT is employed to analyze the electronic properties of the dodecyl sulphate anion and to model its adsorption onto aluminum surfaces. nih.govjetjournal.org These calculations are fundamental in predicting reactivity and understanding the nature of the chemical bonds formed between the surfactant and the metal surface.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. scirp.org The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (E_LUMO) relates to its ability to accept electrons. scirp.orgresearchgate.net A smaller HOMO-LUMO energy gap (ΔE) suggests higher reactivity of the molecule. scirp.org

In studies of the dodecyl sulphate (DS⁻) anion, the HOMO is typically localized on the sulphate head group, indicating this is the primary site for electrophilic attack and electron donation to the aluminum surface. jetjournal.org Conversely, the LUMO can accept electrons from the metal's d-orbitals to form feedback bonds. jetjournal.orgscirp.org DFT calculations provide values for these and other electronic parameters that quantify the molecule's reactivity and interaction potential. scirp.orgaip.org

Below is a table of calculated quantum chemical parameters for the dodecyl sulphate anion from representative DFT studies.

ParameterSymbolDescriptionTypical Calculated ValueSource
Energy of Highest Occupied Molecular OrbitalE_HOMOIndicates the ability to donate electrons.-9.97 eV scirp.orgresearchgate.net
Energy of Lowest Unoccupied Molecular OrbitalE_LUMOIndicates the ability to accept electrons.-1.27 eV scirp.org
Energy GapΔEE_LUMO - E_HOMO; indicates reactivity.8.7 eV scirp.org
Ionization PotentialIThe energy required to remove an electron (-E_HOMO).9.97 eV scirp.org
Electron AffinityAThe energy released when an electron is added (-E_LUMO).1.27 eV scirp.org
Absolute ElectronegativityχThe power of an atom to attract electrons to itself.5.62 eV aip.org
Absolute HardnessηResistance to change in electron distribution.4.35 eV aip.org
Global SoftnessSThe reciprocal of hardness; indicates high reactivity.0.23 eV⁻¹ aip.org

Note: Values can vary slightly depending on the basis set and functional used in the DFT calculation.

DFT is instrumental in modeling the adsorption of dodecyl sulphate anions onto aluminum and aluminum oxide/hydroxide (B78521) surfaces. nih.govresearchgate.net These simulations help determine the most energetically favorable adsorption configurations and the nature of the interaction, which can be physisorption (dominated by electrostatic forces) or chemisorption (involving the formation of chemical bonds). jetjournal.org

Calculations of adsorption energy (E_ads) reveal the stability of the adsorbed layer. jetjournal.org A more negative adsorption energy signifies a stronger and more spontaneous adsorption process. jetjournal.org Studies on similar systems have shown that the interaction between the sulphate head group and the positively charged aluminum surface sites is a key driving force for adsorption. nih.gov DFT can distinguish between different adsorption modes, such as monodentate (where one oxygen atom from the sulphate group binds to the surface) and bidentate (where two oxygen atoms bind). nih.gov

Quantum chemical calculations have predicted that for sulphate adsorption on positively charged Al-(hydr)oxide clusters, inner-sphere monodentate and bidentate bridging are thermodynamically favorable, with Gibbs free energies ranging from -19 to -124 kJ mol⁻¹. nih.gov The formation of a coordinate bond through charge sharing from the dodecyl sulphate to the aluminum surface is indicative of chemisorption. researchgate.net This process is crucial for applications like corrosion inhibition, where the formation of a stable, protective layer is desired. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic evolution of the system. acs.org For this compound systems, MD is used to study the formation of adsorbed layers at interfaces and to understand the assembly of complex surfactant structures. nih.govaip.org

MD simulations provide a dynamic picture of how dodecyl sulphate anions and their counter-ions behave at the interface between an aqueous solution and an aluminum surface. nih.gov These simulations can model the process of surfactant molecules migrating to the surface and organizing into layers. aip.org By calculating parameters such as the radial distribution function (RDF), researchers can analyze the precise distances and arrangements between different components, such as the surfactant head groups, the aluminum surface atoms, and water molecules. nih.govnih.gov

Simulations show that dodecyl sulphate anions can form a protective adsorbed layer on the aluminum surface. nih.gov The orientation of the adsorbed molecules, with the hydrophilic sulphate head groups interacting with the metal surface and the hydrophobic dodecyl tails extending into the solution, can be visualized and quantified. aip.org MD studies help explain how these layers act as a barrier, for instance, by preventing corrosive species from reaching the aluminum surface. nih.gov The compactness and stability of this layer are critical for its effectiveness, and MD can reveal how factors like surfactant concentration and temperature influence its structure. nih.gov It has been noted in comparative studies that similar surfactants, like sodium dodecyl phosphate (B84403), may form a more compact and less permeable protective layer on aluminum compared to sodium dodecyl sulphate. researchgate.net

Simulation ParameterInsight ProvidedRelevance to Al-Dodecyl Sulphate SystemSource
Adsorption EnergyStrength of the bond between the surfactant and the aluminum surface.Determines the stability of the protective layer. jetjournal.org
Radial Distribution Function (RDF)Probability of finding one atom at a certain distance from another.Characterizes the structure of the interfacial layer (e.g., Na⁺-oxygen binding). nih.govnih.gov
Film Thickness & OrientationThe thickness and molecular arrangement of the adsorbed surfactant film.Defines the physical barrier properties of the formed layer. aip.org
Interaction EnergyThe energetic contributions (electrostatic, van der Waals) between surfactant and surface.Explains the driving forces for layer formation and stability. nih.gov

Beyond simple layer formation, dodecyl sulphate anions are known to self-assemble into more complex morphologies such as micelles, hemicylinders, and intercalated structures. aip.orgaip.org MD simulations are an invaluable tool for understanding the mechanisms behind the formation of these aggregates. frontiersin.org

In the context of aluminum-containing systems, dodecyl sulphate can be intercalated into the galleries of layered double hydroxides (LDHs), such as Mg-Al-LDH or Ni-Al-LDH, through co-precipitation methods. aip.orgresearchgate.net MD simulations can model the arrangement of the surfactant molecules within the LDH layers and explain how they act as a template, controlling the spacing and properties of the final material. aip.org

Simulations also reveal how the morphology of surfactant aggregates can be tuned. frontiersin.org For example, coarse-grained MD has shown that the presence and concentration of different counter-ions can significantly alter micellar structures, causing transitions from small, spherical micelles to larger, clumped, or "blackberry" type structures. frontiersin.org This ability to predict and understand how dodecyl sulphate self-assembles in the presence of metallic cations like Al³⁺ is crucial for designing materials with specific templated morphologies and functionalities. mdpi.com

Environmental Considerations and Fate in Engineered Systems

Degradation Pathways in Industrial Effluents

The degradation of aluminum dodecyl sulphate in industrial effluents is a complex process influenced by various factors. As an anionic surfactant, its breakdown is crucial to mitigate environmental impact. In industrial wastewater, which often contains a mix of organic and inorganic pollutants, the degradation can occur through several pathways.

One key pathway is biodegradation . Certain bacteria can utilize sodium dodecyl sulphate (SDS), a close relative of aluminum dodecyl sulphate, as a carbon source. The process typically begins with the action of alkyl sulfatases, which cleave the sulphate group from the dodecyl chain. The resulting alcohol is then oxidized by alcohol dehydrogenases to an acid, which subsequently enters the β-oxidation pathway to be fully mineralized. While this has been documented for SDS, the presence of the aluminum ion in aluminum dodecyl sulphate may influence the rate and efficiency of this microbial degradation.

Electrochemical processes like electrocoagulation and electro-Fenton have also been explored for the degradation of surfactants in industrial effluents. researchgate.neteeer.org Electrocoagulation using aluminum electrodes can lead to the formation of aluminum hydroxides, which can adsorb and precipitate dodecyl sulphate anions from the solution. researchgate.net The electro-Fenton process generates highly reactive hydroxyl radicals that can oxidatively degrade the surfactant molecules into smaller, less harmful compounds. eeer.org The efficiency of these methods can be influenced by operational parameters such as pH, current density, and the presence of other ions in the wastewater. researchgate.neteeer.org

It's important to note that industrial effluents from sectors like electroplating can contain a variety of organic compounds, including surfactants like sodium lauryl sulphate (a synonym for sodium dodecyl sulphate). eeer.org The complex matrix of these effluents can impact the degradation pathways, potentially leading to the formation of various intermediate products before complete mineralization. eeer.org

Interaction with Environmental Matrices (e.g., Soil, Water)

Once released into the environment, aluminum dodecyl sulphate interacts with soil and water, and its fate is governed by a combination of physical, chemical, and biological processes.

In aquatic systems , the concentration of surfactants like sodium dodecyl sulphate can decrease the oxygenation potential of water and be toxic to aquatic organisms. The behavior of dodecyl sulphate in water is influenced by factors such as pH and the presence of other ions. mdpi.com For instance, the presence of sulphate ions has been shown to enhance the adsorption of sodium dodecyl sulphate onto calcium-based layered double hydroxides, a material used for water treatment. bohrium.com The interaction between dodecyl sulphate and aluminum surfaces in water has been studied, revealing that sodium dodecyl phosphate (B84403) forms a more compact and protective layer on aluminum compared to sodium dodecyl sulphate. nih.gov This suggests that the nature of the headgroup of the surfactant plays a significant role in its interaction with aluminum-containing surfaces.

In soil environments , the interaction of dodecyl sulphate is complex and involves processes like adsorption, precipitation, and micellization. nm.gov The adsorption of anionic surfactants to soil particles can be influenced by the soil's composition, including its clay and organic matter content. nm.govscirp.org The presence of aluminum in acidic soils is a significant factor, as aluminum ions can interact with dodecyl sulphate. scirp.orgagriculturejournal.org Research on the geochemical behavior of aluminum in saline acid sulphate soils has shown that in the presence of sulphate, aluminum can form various minerals. ird.fr The interaction between dodecyl sulphate and soil can also affect the transport and bioavailability of other organic pollutants. nm.gov

The following table summarizes the key interactions of dodecyl sulphate in different environmental matrices:

Environmental MatrixKey Interaction ProcessesInfluencing FactorsPotential Outcomes
Water Adsorption, Precipitation, MicellizationpH, Presence of other ions (e.g., sulphate), Surfactant headgroupReduced oxygenation, Toxicity to aquatic life, Formation of mineral complexes
Soil Adsorption, Precipitation, MicellizationSoil composition (clay, organic matter), pH, Presence of aluminum ionsAltered mobility and bioavailability of pollutants, Formation of aluminum-surfactant complexes

Sustainable Synthesis and Application Strategies

The growing awareness of the environmental impact of chemical compounds has spurred research into sustainable synthesis and application strategies for substances like aluminum dodecyl sulphate.

Regarding sustainable applications , there is a focus on utilizing the unique properties of aluminum dodecyl sulphate in environmentally beneficial ways. One such application is in the development of sustainable materials. For instance, sodium dodecyl sulphate has been used in the formulation of bio-based edible films and coatings for food packaging, contributing to waste reduction and resource sustainability. mdpi.com In the field of materials science, low-energy plasma electrolytic oxidation (PEO) processes, which can incorporate sodium dodecyl sulphate in the electrolyte, are being developed as a sustainable method for creating corrosion-resistant coatings on light metals like aluminum and magnesium. nih.gov This process is more energy-efficient compared to traditional PEO methods. nih.gov

Furthermore, the inherent recyclability of aluminum is a key aspect of sustainability. aluminum.orgstenaaluminium.com Products containing aluminum can be recycled repeatedly, saving significant amounts of energy and reducing greenhouse gas emissions compared to primary aluminum production. stenaaluminium.com This "aluminum loop" promotes a circular economy where industrial waste is repurposed into new products. stenaaluminium.com

The table below outlines some of the sustainable strategies related to aluminum dodecyl sulphate:

StrategyArea of ApplicationDescriptionEnvironmental Benefits
Green Synthesis Chemical ManufacturingUse of water as a solvent, solvent-free conditions, and efficient catalysts like aluminum tris(dodecyl sulphate) trihydrate. shirazu.ac.irresearchgate.netReduced use of hazardous solvents, lower energy consumption, and less waste generation.
Sustainable Materials Food Packaging, Surface CoatingsIncorporation into bio-based films and coatings; use in low-energy plasma electrolytic oxidation for metal protection. mdpi.comnih.govReduced plastic waste, enhanced material durability, and lower energy consumption in manufacturing.
Recycling End-of-Life ProductsLeveraging the high recyclability of aluminum to create a closed-loop system for materials. aluminum.orgstenaaluminium.comSignificant energy savings, reduction in greenhouse gas emissions, and conservation of natural resources.

Emerging Research Frontiers and Future Perspectives

Integration with Nanotechnology and Advanced Materials Development

The unique self-assembly properties of aluminium dodecyl sulphate are being harnessed to create sophisticated nanomaterials and advanced material systems. Its role as a templating or structure-directing agent is central to this research, enabling the fabrication of materials with precisely controlled architectures and functionalities.

A significant area of research is the synthesis of mesoporous materials. Scientists have successfully synthesized an aluminium-based dodecyl sulphate mesophase with a hexagonal structure using a homogeneous precipitation method. rsc.orgrsc.org This process, which uses urea (B33335) and aluminium nitrate (B79036) nonahydrate as precursors and sodium dodecyl sulphate (SDS) as the templating agent, yields a mesostructured material with a hexagonal framework. rsc.org Such materials are highly sought after for their potential applications as catalysts, molecular sieves, and host matrices due to their large internal surface areas. rsc.org

In the realm of industrial applications, this compound is integral to the development of advanced materials for resource extraction and environmental remediation. For instance, sodium dodecyl sulphate-modified nano-alumina has been developed as a novel co-collector in the flotation process to enhance the recovery of copper from oxide sources. ijcce.ac.ir The modification of alumina (B75360) nanoparticles with the surfactant improves their performance, facilitating the separation of valuable mineral particles. ijcce.ac.ir Similarly, the synthesis of aluminum oxide (Al2O3) nanoparticles using sodium dodecyl sulphate has been explored for the demetallization of nickel from crude oil. hilarispublisher.com The presence of the surfactant during synthesis influences the particle size and porosity of the resulting alumina, enhancing its adsorption capacity for metal ions. hilarispublisher.com

Furthermore, the formulation of nanofluids containing this compound represents a key advancement for chemical enhanced oil recovery (CEOR). Studies have shown that nanofluids composed of aluminum oxide nanoparticles dispersed within a sodium dodecyl sulphate solution can significantly improve oil recovery efficiency. acs.orgnih.gov The synergistic effect between the nanoparticles and the surfactant leads to a considerable reduction in interfacial tension (IFT) between the oil and aqueous phases and decreases the adsorption of the surfactant onto the reservoir rock, making the process more economically viable. acs.orgnih.gov Research indicates that adding Al2O3 nanoparticles to an SDS solution can lower the IFT by as much as 76% and reduce surfactant adsorption on sandstone from 1.76 to 0.49 mg/g. nih.gov

Another frontier is the use of sodium dodecyl sulphate as a directing agent in the synthesis of two-dimensional (2D) metal-organic frameworks (MOFs). A solution-processed approach has been developed where the presence of SDS induces the pre-assembly of metal ions, guiding the subsequent self-assembly into well-dispersed MOF nanosheets. researchgate.net This method provides a controlled route for producing 2D nanomaterials, which are promising for applications in electronic devices, catalysis, and sensing. researchgate.net

Table 1: Applications of this compound in Nanotechnology and Advanced Materials

Application AreaMaterial SystemFunction of this compoundKey Research Finding
Mesoporous Materials Aluminium-based dodecyl sulphate mesophaseStructure-directing agentSynthesis of a hexagonal framework structure with a d-spacing of 3.4 nm, suitable for catalysis and molecular sieving. rsc.orgrsc.org
Enhanced Oil Recovery SDS–Aluminum Oxide NanofluidSurfactant and nanoparticle dispersantAddition of Al2O3 nanoparticles to SDS solution significantly reduces interfacial tension and surfactant adsorption, increasing oil recovery from 48.96% to 64.14%. nih.gov
Mineral Flotation SDS-modified nano-aluminaCo-collector/Surface modifierImproves the recovery of copper from oxide ores by enhancing the attachment of mineral particles to froth bubbles. ijcce.ac.ir
Environmental Remediation Al2O3 nanoparticles synthesized with SDSSynthesis modifierProduces alumina nanoparticles with high adsorption capacity for removing nickel ions from crude oil. hilarispublisher.com
2D Nanomaterials Metal-Organic Framework (MOF) nanosheetsDirecting agentFacilitates the self-assembly of metal ions into ultrathin 2D MOF nanosheets for advanced applications. researchgate.net

Novel Functionalization and Hybrid System Design

The design of hybrid materials that incorporate this compound is a rapidly advancing field. By combining the surfactant with other organic or inorganic components, researchers can create multifunctional systems with tailored properties that surpass those of the individual constituents.

One prominent example is the development of hybrid organic-inorganic nanocomposites based on layered double hydroxides (LDHs). A series of these materials has been synthesized using sodium dodecyl sulphate and magnesium-aluminium layered double hydroxide (B78521) (Mg/Al LDH). bohrium.comvilniustech.lt In these systems, the dodecyl sulphate anions intercalate into the interlayer space of the LDH, altering the surface properties from hydrophilic to hydrophobic. nanochemres.org This functionalization significantly increases the sorption capacity for organic compounds, making these hybrid materials effective adsorbents for pollutants. bohrium.comnanochemres.org The presence of other ions, such as sulphate (SO42-), can further enhance the adsorption capacity of the LDH for SDS. bohrium.com

Building on this concept, low-resistance hybrid nanomaterials have been designed for electrochemical applications. One such system comprises a double-charged ionic liquid and an Al/Mg-dodecyl sulphate layered double hydroxide, which was used to modify a glassy carbon electrode for the electrochemical determination of methyldopa. nanochemres.org The intercalation of dodecyl sulphate anions into the LDH structure increases its lipophilicity and influences the electron transfer rate at the electrode surface. nanochemres.org

The concept of hybrid systems extends to foam formulations for industrial processes like enhanced oil recovery. A novel foam stabilized by a combination of Al2O3/SiO2 nanoparticles and surfactants has been investigated. bohrium.com In these systems, the nanoparticles and surfactant work synergistically to improve foam stability and dilational viscoelasticity, which are crucial for displacing residual oil in reservoirs. bohrium.com

Functionalization is also being explored at the molecular level through the formation of hydrophobic ion-pairing (HIP) complexes. A recent study focused on the development and optimization of a HIP complex between the enzyme lysozyme (B549824) and sodium dodecyl sulphate. nih.gov This complexation renders the hydrophilic protein more lipophilic, enhancing its stability and encapsulation efficiency in hydrophobic carriers, which is a significant step for developing advanced drug delivery systems. nih.gov The study utilized a quality-by-design approach to optimize process parameters like pH and the lysozyme-to-SDS molar ratio to achieve maximal lipophilicity while preserving the enzyme's biological activity. nih.gov

Table 2: Examples of this compound in Hybrid Systems

Hybrid SystemComponentsFunctionalization PrincipleApplication
LDH Nanocomposite Magnesium-Aluminium Layered Double Hydroxide (LDH), Dodecyl SulphateIntercalation of dodecyl sulphate into LDH layersAdsorption of organic pollutants from water. bohrium.comnanochemres.org
Electrochemical Sensor Al/Mg-Dodecyl Sulphate LDH, Double-charged ionic liquidModification of glassy carbon electrode surfaceElectrochemical determination of methyldopa. nanochemres.org
Stabilized Foam Al2O3/SiO2 nanoparticles, Surfactants (e.g., CTAB)Synergistic stabilization of foam structureEnhanced Oil Recovery (EOR). bohrium.com
Hydrophobic Ion-Pairing Complex Lysozyme, Sodium Dodecyl Sulphate (SDS)Electrostatic interaction forming a lipophilic complexEnhanced stability and delivery of protein-based therapeutics. nih.gov

Multiscale Modeling and Predictive Research

To accelerate the design and optimization of materials based on this compound, researchers are increasingly turning to multiscale modeling and predictive simulations. These computational approaches bridge different length and time scales, from the quantum mechanical behavior of individual atoms to the macroscopic properties of the bulk material, providing a comprehensive understanding of complex systems.

While direct multiscale modeling studies specifically on this compound are still emerging, extensive research on analogous systems, particularly those involving sodium dodecyl sulphate (SDS) and various cations, provides a strong foundation. acs.orgnasa.govacs.org Atomistic simulations, for example, have been used to study the aggregation of SDS molecules into micelles and their adsorption at interfaces. nasa.gov These models can elucidate how the competing hydrophilic and hydrophobic interactions drive the formation of complex structures. nasa.gov

The challenge in modeling these systems lies in their inherent multiscale nature. acs.org Coarse-graining methods are often employed to simplify the system by grouping atoms into larger "beads," allowing for simulations of larger systems over longer timescales. acs.org These methods have been successfully used to verify scaling predictions for polymer solutions and to study phase transitions. acs.org For systems involving this compound, such models could predict the formation of different micellar structures (spherical, wormlike, etc.) as a function of concentration and the presence of trivalent aluminium ions. lu.seacs.org

Predictive research also involves developing models to forecast material performance in specific applications. For example, in water treatment, Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models have been used to predict the concentration of residual aluminium after coagulation with aluminium salts. researchgate.net These models identify key process variables that influence the outcome, enabling better process control. researchgate.net Similar predictive frameworks could be developed for applications involving this compound, such as forecasting the efficiency of enhanced oil recovery nanofluids or the adsorption capacity of LDH-based hybrid materials under varying environmental conditions.

Future research will likely focus on developing highly accurate, chemically specific multiscale models for the this compound system. This will involve combining quantum density functional theory (DFT) to describe the specific interactions between the Al3+ ion and the sulphate headgroup, with force-field-based molecular dynamics and continuum theories to model the larger-scale assembly and material properties. acs.orgclemson.edu Such a hierarchical modeling approach is crucial for the rational design of new advanced materials with tailored functionalities. clemson.edu

Table 3: Multiscale Modeling Approaches and Their Potential Application to this compound

Modeling ScaleTechniqueInformation GainedPotential Application for this compound
Quantum/Atomistic Density Functional Theory (DFT), Molecular Dynamics (MD)Specific ion-surfactant interactions, solvation structure, bond formation. acs.orgElucidating the precise binding geometry and energy between Al3+ and the dodecyl sulphate headgroup.
Mesoscale Coarse-Grained MD, Dissipative Particle Dynamics (DPD)Self-assembly of micelles, phase behavior, interaction with surfaces. acs.orgPredicting micelle shape and size, and the formation of mesoporous structures. rsc.org
Continuum Finite Element (FE) Analysis, Computational Fluid Dynamics (CFD)Bulk material properties (rheology, mechanical strength), fluid flow. clemson.eduSimulating the rheological behavior of hydrogels and the flow of nanofluids in porous media. nih.govacs.org
Predictive Modeling Machine Learning, Artificial Neural Networks (ANN)Structure-property relationships, process optimization. researchgate.netPredicting the efficiency of the compound in applications like EOR or water treatment based on operational parameters.

Interdisciplinary Research Synergies

The expanding research landscape of this compound is characterized by a convergence of multiple scientific and engineering disciplines. Progress in this field is no longer confined to a single area but is driven by synergistic collaborations that integrate fundamental chemistry with applied engineering and materials science.

A prime example of this synergy is in the field of petroleum engineering and materials science . The development of SDS-Al2O3 nanofluids for enhanced oil recovery requires expertise in colloid and interface science to formulate stable dispersions, materials science to characterize the nanoparticles, and petroleum engineering to test and model their performance in reservoir conditions. acs.orgnih.gov

In environmental engineering and chemistry , the synthesis of Mg/Al-LDH-dodecyl sulphate hybrid materials for removing pollutants from water showcases a powerful interdisciplinary approach. bohrium.comnanochemres.org This research combines inorganic synthesis, physical chemistry to study adsorption mechanisms, and environmental science to assess the material's efficacy and potential impact. bohrium.com The selective removal of dodecyl sulphate from wastewater using electrolysis with aluminium electrodes further highlights the connection between electrochemistry and environmental remediation. researchgate.net

The study of the rheological properties of hydrogels formed by sodium dodecyl sulphate and aluminium ions is a clear intersection of physical chemistry and materials science . lu.seacs.orgscientific.net Understanding the viscoelastic behavior and microstructural transitions in these gels is crucial for their application as advanced materials, which requires techniques and knowledge from both fields. scientific.net

Furthermore, the synthesis of advanced nanomaterials, such as mesoporous alumina and 2D MOFs, using this compound as a template, represents a synergy between nanotechnology, chemistry, and materials science . rsc.orgresearchgate.net The chemical principles of self-assembly are used to create materials with nanoscale architecture, which are then characterized and explored for applications ranging from catalysis to electronics.

Future breakthroughs will likely emerge from even broader collaborations. For instance, exploring the interaction of this compound complexes with biological systems, such as in modulating protein fibrillation or in designing drug delivery vehicles, would necessitate a synergy with biochemistry, pharmacology, and medical sciences . nih.govnih.gov The use of artificial intelligence and machine learning to predict material properties and guide synthesis is fostering a new synergy between materials science and data science . researchgate.netkneopen.com These interdisciplinary efforts are essential for unlocking the full potential of this compound and translating fundamental discoveries into innovative technologies.

Table 4: Interdisciplinary Synergies in this compound Research

Primary FieldSynergistic Field(s)Research Focus
Materials Science Petroleum Engineering, ChemistryDeveloping nanofluids and foams for enhanced oil recovery. acs.orgbohrium.com
Chemistry Environmental Engineering, ElectrochemistryCreating hybrid adsorbents and electrochemical methods for water treatment. bohrium.comresearchgate.net
Physical Chemistry Materials Science, RheologyInvestigating the structure and flow properties of supramolecular hydrogels. lu.seacs.org
Nanotechnology Chemistry, Materials ScienceSynthesizing mesoporous materials and 2D MOFs using surfactant templating. rsc.orgresearchgate.net
Biochemistry Materials Science, PharmacologyDesigning functional biomaterials, such as hydrophobic ion-pairs for drug delivery. nih.gov
Data Science Materials Science, ChemistryEmploying machine learning models to predict material properties and optimize synthesis. researchgate.netkneopen.com

Q & A

Q. How does this compound inhibit copper corrosion in acidic media, and what computational models validate this mechanism?

  • Methodology : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization quantify inhibition efficiency. Quantum chemical calculations (e.g., HOMO-LUMO energy gaps, dipole moments) using software like SPARTAN reveal adsorption modes (physisorption vs. chemisorption). High dipole moments in SDS correlate with enhanced surface coverage on copper .

Q. What factors explain discrepancies in inhibition efficiency data across studies?

  • Methodology : Variability arises from differences in SDS concentration, temperature, and solution pH. Use standardized protocols (e.g., ASTM G5 for polarization tests) and control ionic strength. Statistical tools like ANOVA can isolate significant variables. Cross-validate results with surface characterization (e.g., SEM-EDS) .

Q. How does this compound facilitate samarium(III) extraction in micellar systems?

  • Methodology : In acidic pH (2.5–7.0), SDS forms reverse micelles with isooctanol, acting as a solvate for samarium. Measure distribution coefficients via atomic absorption spectroscopy. Optimize parameters (e.g., surfactant concentration, phase ratio) to achieve >90% recovery. Validate with ICP-MS for trace-level quantification .

Q. What role do surface potentials play in colloidal stabilization by this compound?

  • Methodology : Use a modified Gibbs adsorption isotherm to calculate monolayer densities from surface tension data. Zeta potential measurements predict dispersion stability regimes (e.g., minima at specific ionic strengths). Validate with foam stability tests or turbidity measurements in emulsions .

Experimental Design & Data Analysis

Q. How to design a study reconciling conflicting data on SDS’s premicellar aggregation behavior?

  • Methodology : Combine multiple techniques (e.g., conductivity, fluorescence, dynamic light scattering) to cross-validate CMC values. Control variables like counterion type (Na⁺ vs. Al³⁺) and temperature. Use statistical regression to model aggregation kinetics .

Q. What computational approaches are suitable for simulating SDS adsorption on metal surfaces?

  • Methodology : Density functional theory (DFT) models interactions between SDS’s sulphate headgroup and metal atoms (e.g., Cu, Fe). Molecular dynamics (MD) simulations track adsorption dynamics in aqueous environments. Compare simulated binding energies with experimental corrosion rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.